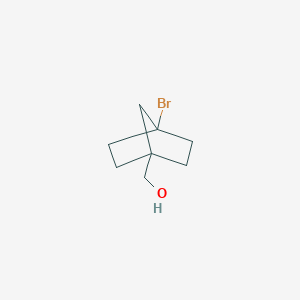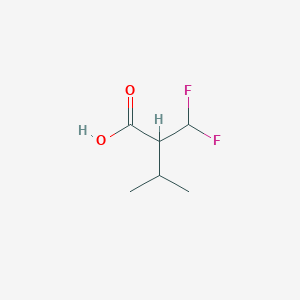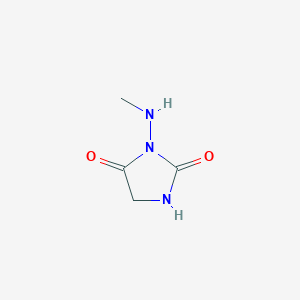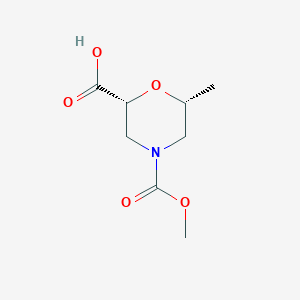
(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ester, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-4-(Methoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
(2R,6R)-4-(Methoxycarbonyl)-6-propylmorpholine-2-carboxylic acid: Similar structure but with a propyl group.
Uniqueness
(2R,6R)-4-(Methoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2R,6R)-4-methoxycarbonyl-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-5-3-9(8(12)13-2)4-6(14-5)7(10)11/h5-6H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
Clave InChI |
SCCXMDOLSZJZQD-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC |
SMILES canónico |
CC1CN(CC(O1)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
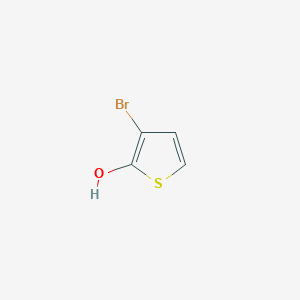
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
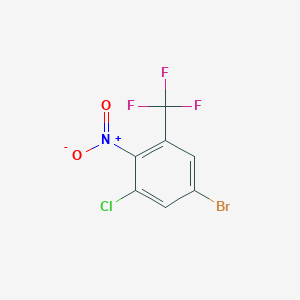
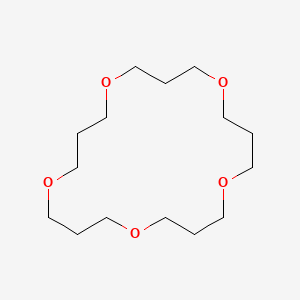

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
